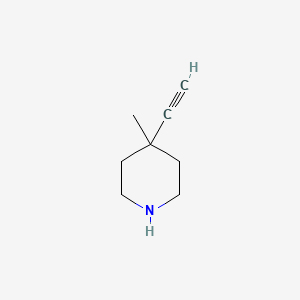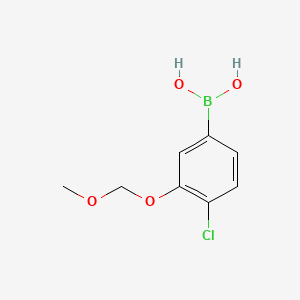
Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a trifluoroborate group, a trimethylsilyl group, and an alkyne moiety, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide typically involves the reaction of trimethylsilylacetylene with a boron-containing reagent under specific conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes rigorous purification steps to obtain a high-purity product, which is essential for its applications in sensitive chemical reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products
The major products formed from these reactions include various boronic acids, borates, and substituted alkyne derivatives, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of boron-containing drugs, which have applications in cancer therapy and other medical treatments.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide exerts its effects involves the transfer of the trifluoroborate group to other molecules. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds . This process involves the interaction of the boron atom with the palladium catalyst, leading to the transfer of the organic group from boron to palladium.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium isopropenyltrifluoroborate: Similar in structure but contains an isopropenyl group instead of a trimethylsilyl group.
Potassium allyltrifluoroborate: Contains an allyl group and is used in similar coupling reactions.
Uniqueness
Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide is unique due to the presence of the trimethylsilyl group, which imparts stability and reactivity, making it particularly useful in forming carbon-carbon bonds in organic synthesis. Its ability to participate in a wide range of reactions under mild conditions sets it apart from other boron-containing compounds.
Propriétés
Formule moléculaire |
C6H11BF3KSi |
|---|---|
Poids moléculaire |
218.14 g/mol |
Nom IUPAC |
potassium;trifluoro(3-trimethylsilylprop-2-ynyl)boranuide |
InChI |
InChI=1S/C6H11BF3Si.K/c1-11(2,3)6-4-5-7(8,9)10;/h5H2,1-3H3;/q-1;+1 |
Clé InChI |
FZHBBEIUKGODCI-UHFFFAOYSA-N |
SMILES canonique |
[B-](CC#C[Si](C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
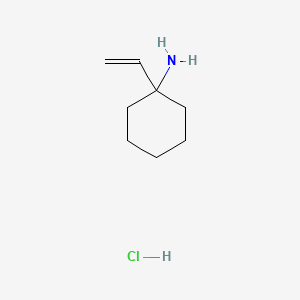
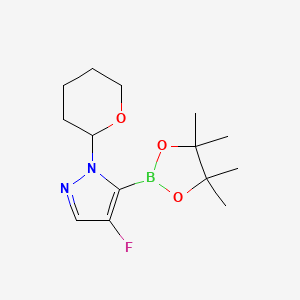

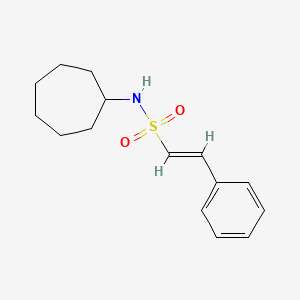
![Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13462666.png)
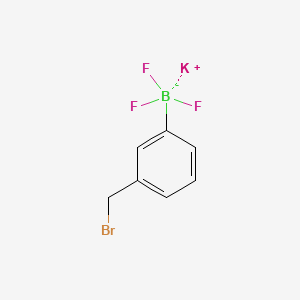
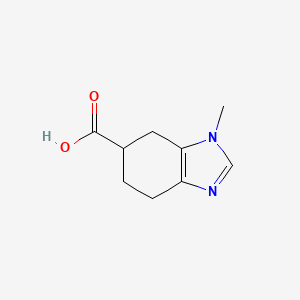
![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)

